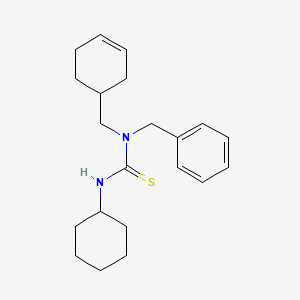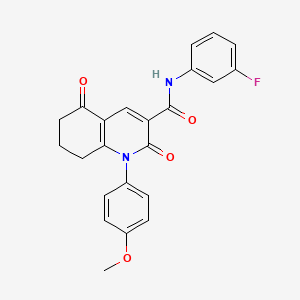![molecular formula C28H28ClN5O2S2 B11621068 2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621068.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-クロロフェニル)ピペラジン-1-イル]-3-[(Z)-(3-シクロヘキシル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-4H-ピリド[1,2-a]ピリミジン-4-オンは、ピペラジン環、クロロフェニル基、チアゾリジンオン部分、ピリドピリミジノンコアなど、複数の官能基が組み合わされた複雑な有機化合物です。
準備方法
合成経路と反応条件
2-[4-(3-クロロフェニル)ピペラジン-1-イル]-3-[(Z)-(3-シクロヘキシル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-4H-ピリド[1,2-a]ピリミジン-4-オンの合成は、通常、複数ステップの有機合成を伴います。 プロセスは、ピリドピリミジノンコアの調製から始まり、続いてピペラジンとクロロフェニル基の導入、最後にチアゾリジンオン部分の導入が行われます。 各ステップには、反応を促進するために強塩基、酸、または触媒を使用するなど、特定の試薬と条件が必要です。
工業生産方法
この化合物の工業生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、合成経路の最適化を必要とする可能性があります。 これには、連続フローリアクター、高度な精製技術、グリーンケミストリーの原則の使用が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にチアゾリジンオン部分で酸化反応を受ける可能性があります。
還元: 還元反応は、ピリドピリミジノンコアまたはピペラジン環で起こる可能性があります。
置換: クロロフェニル基は、求核置換反応の潜在的な部位です。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
求核剤: アンモニア、アミン、チオール。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生じる可能性があり、一方、還元はアミンまたはアルコールにつながる可能性があります。
科学的研究の応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして、または配位化学におけるリガンドとして使用できます。
生物学
生物学的研究では、特定のタンパク質や酵素と相互作用する可能性のある生物活性分子の可能性として調査される可能性があります。
医学
医薬品化学では、この化合物は、抗炎症作用、抗菌作用、抗がん作用などの潜在的な治療効果について検討される可能性があります。
産業
産業では、新素材の開発や、他の貴重な化合物の合成における中間体として応用が見られる可能性があります。
作用機序
2-[4-(3-クロロフェニル)ピペラジン-1-イル]-3-[(Z)-(3-シクロヘキシル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-4H-ピリド[1,2-a]ピリミジン-4-オンの作用機序は、分子標的との特定の相互作用によって異なります。 これには、受容体への結合、酵素の阻害、またはシグナル伝達経路の調節が含まれる可能性があります。 これらのメカニズムを解明するには、詳細な研究が必要です。
類似の化合物との比較
類似の化合物
2-[4-(3-クロロフェニル)ピペラジン-1-イル]-3-[(Z)-(3-シクロヘキシル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-4H-ピリド[1,2-a]ピリミジン-4-オン: 官能基の組み合わせにより独自性があります。
その他のピペラジン誘導体: 医薬品化学において、その生物活性のために広く使用されています。
チアゾリジンオン化合物: 潜在的な治療効果で知られています。
独自性
2-[4-(3-クロロフェニル)ピペラジン-1-イル]-3-[(Z)-(3-シクロヘキシル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-4H-ピリド[1,2-a]ピリミジン-4-オンの独自性は、その複雑な構造にあり、単純なアナログと比較して、独特の生物活性と化学反応性を付与する可能性があります。
類似化合物との比較
(5Z)-5-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can be compared with other similar compounds, such as:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Heparinoids: Compounds with structures similar to heparin, found in marine organisms and used for their anticoagulant properties.
Steviol glycosides: Chemical compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
The uniqueness of (5Z)-5-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its complex structure, which combines multiple functional groups and rings, providing a wide range of potential chemical and biological activities.
特性
分子式 |
C28H28ClN5O2S2 |
|---|---|
分子量 |
566.1 g/mol |
IUPAC名 |
(5Z)-5-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H28ClN5O2S2/c29-19-7-6-10-21(17-19)31-13-15-32(16-14-31)25-22(26(35)33-12-5-4-11-24(33)30-25)18-23-27(36)34(28(37)38-23)20-8-2-1-3-9-20/h4-7,10-12,17-18,20H,1-3,8-9,13-16H2/b23-18- |
InChIキー |
WHYXAGAXXFQBNE-NKFKGCMQSA-N |
異性体SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)C6=CC(=CC=C6)Cl)/SC2=S |
正規SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)C6=CC(=CC=C6)Cl)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11620992.png)
![Ethyl 2-cyclohexyl-3-[(6-methylpyridin-2-yl)amino]-3-oxopropanoate](/img/structure/B11621000.png)
![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621002.png)
![N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11621003.png)


![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11621014.png)
![4-[4-(Benzyloxy)phenyl]-2-(ethylsulfanyl)-5-hydroxy-4,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11621022.png)
![10-acetyl-11-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11621024.png)
![N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621029.png)
![(2Z)-2-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11621030.png)
![9-methyl-2-[(4-methylbenzyl)amino]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621048.png)
![2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11621052.png)
![6-Amino-4-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11621058.png)
